Diisopropylaminoborane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

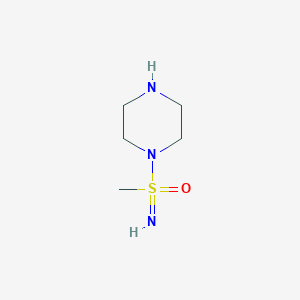

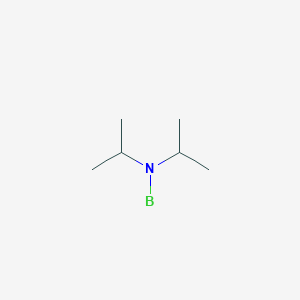

Diisopropylaminoborane, also known as DIPAB, is a chemical compound that has been studied for its use in the mild palladium-catalyzed borylation of aryl bromides to generate arylboronic acids . It is able to reduce esters and carbonyl compounds to the corresponding alcohols and nitriles to amines in the presence of catalytic amounts of LiBH4 or LiBPh4 .

Synthesis Analysis

The group of Bakthan Singaram developed two methods for the convenient preparation of solutions of diisopropylaminoborane . One of them generates the pure reagent, whereas the other method also generates traces of LiBH4 . The solution of reagent prepared by the second method can be used directly for the reduction of nitriles .Molecular Structure Analysis

The empirical formula of Diisopropylaminoborane is C6H18BN . Its molecular weight is 115.02 .Chemical Reactions Analysis

Diisopropylaminoborane has been studied for the mild palladium-catalyzed borylation of aryl bromides to generate arylboronic acids . It can also reduce nitriles in the presence of unconjugated alkenes and alkynes .Physical And Chemical Properties Analysis

Diisopropylaminoborane is a solid, semi-solid, or liquid . Its refractive index is 1.452 and its density is 0.790 g/mL .Scientific Research Applications

Coordination Chemistry and Metal Interactions : Alcaraz et al. (2010) investigated the coordination chemistry of diisopropylaminoborane with different metal fragments. They explored how diisopropylaminoborane interacts with metals like ruthenium, rhodium, and iridium, providing insights into the compound's behavior in the presence of these metals. This study could have implications in the development of new materials and catalysts (Alcaraz et al., 2010).

Synthesis of Polyaminoboranes : Pinheiro et al. (2018) explored the synthesis of high-molecular-mass polyaminoboranes from diisopropylaminoborane and primary amines. This solventless and metal-free process, particularly at low temperatures, provides an efficient and direct route to polyaminoboranes, which could be useful in polymer science and materials chemistry (Pinheiro et al., 2018).

Organic Synthesis Applications : Haddenham et al. (2009) demonstrated the use of diisopropylaminoborane in the reduction of aliphatic and aromatic nitriles to primary amines. Their research suggests that diisopropylaminoborane, in combination with lithium borohydride, can effectively reduce a variety of nitriles, which is significant for organic synthesis processes (Haddenham et al., 2009).

Synthesis of Boronic Acids and Borinates : Marciasini et al. (2015) investigated the synthesis of borinic acids and borinate adducts using diisopropylaminoborane. Their approach, which involves the in-situ formation of aryl Grignard and boron source control, leads to pure borinic acid derivatives, important for various chemical syntheses (Marciasini et al., 2015).

Borylation Reactions in Organic Synthesis : The use of diisopropylaminoborane as a boron source in C–H borylation of arenes was demonstrated by Tobisu et al. (2016). This process is significant in organic synthesis, allowing the introduction of boron functionality into simple, unfunctionalized arenes (Tobisu et al., 2016).

Mechanism of Action

Diisopropylaminoborane is able to reduce esters and carbonyl compounds to the corresponding alcohols and nitriles to amines in the presence of catalytic amounts of LiBH4 or LiBPh4 . As both catalysts accelerate the reduction, it seems clear that lithium ion coordination is responsible for the catalysis .

Safety and Hazards

Future Directions

properties

InChI |

InChI=1S/C6H14BN/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXPFCDHJCIVDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]N(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropylaminoborane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2863908.png)

![N-[2-[3,3-Dimethyl-2-(1-methylimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2863911.png)

![1'-Prop-2-enoylspiro[3H-chromene-2,3'-piperidine]-4-one](/img/structure/B2863916.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2863918.png)

![N-(2-ethyl-6-methylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2863920.png)

![3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2863923.png)